N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide
Description
N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 2-benzoyl-4-chlorophenyl group and a 4-morpholinosulfonyl substituent. The compound's structure combines aromatic, sulfonyl, and morpholine moieties, which are common in medicinal chemistry for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVSAHDPTWUNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Benzoyl Chloride Intermediate: This step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride.
Nitration and Reduction: The benzoyl chloride is then subjected to nitration, followed by reduction to introduce the amino group.
Chlorination: The amino group is chlorinated to form the 4-chlorophenyl derivative.
Sulfonylation: The final step involves the reaction of the chlorophenyl derivative with morpholine and sulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide bonds in this compound are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | 2-benzoyl-4-chloroaniline + 4-(morpholinosulfonyl)benzoic acid | |
| Basic hydrolysis | NaOH (2M), 80°C, 8 h | Sodium 4-(morpholinosulfonyl)benzoate + 2-benzoyl-4-chloroaniline |
Hydrolysis kinetics depend on pH and temperature, with the morpholinosulfonyl group stabilizing the intermediate tetrahedral state during amide bond cleavage.
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the phenyl ring undergoes substitution with nucleophiles under catalytic conditions:
| Nucleophile | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Morpholine | CuF₂, Ru(bpy)₃²⁺, LED 400 nm | CH₂Cl₂, RT, 12 h | N-(2-benzoyl-4-morpholinophenyl)-4-(morpholinosulfonyl)benzamide | 82% |
| Aniline | Cu(OAc)₂, TBHP | MeCN, 60°C, 6 h | N-(2-benzoyl-4-anilinophenyl)-4-(morpholinosulfonyl)benzamide | 76% |
Reaction efficiency correlates with electron-withdrawing effects from the benzoyl and sulfonamide groups, which activate the chloro substituent for displacement .
Photocatalytic Decarboxylative Aminosulfonation
Under visible-light irradiation, the compound participates in dual catalytic cross-coupling:
-
Catalysts : Acridine (10 mol%), CuF₂ (10 mol%)
-
Conditions : Degassed CH₂Cl₂, LED 400 nm, 12 h
-
Co-reactant : Palmitic acid (2.5 eq), DABSO (1.5 eq)
-
Product : Alkylsulfonamide derivatives
Key Mechanistic Steps :
-
Radical generation via ligand-to-metal charge transfer (LMCT) under light.
-
Copper-mediated C–S bond formation.
-
Thermodynamically favored O-bound sulfinate intermediates (ΔG = -8.6 kcal/mol) .
Reduction Reactions
The benzoyl group can be reduced to a benzyl alcohol under mild conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 h | N-(2-(hydroxy(phenyl)methyl)-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide | >90% |
| LiAlH₄ | THF, reflux, 4 h | N-(2-(phenylmethyl)-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide | 85% |
Reduction preserves the sulfonamide and morpholine groups intact.
Oxidative Transformations
Controlled oxidation targets the benzamide moiety:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 3 h | 4-(morpholinosulfonyl)benzolic acid + 2-benzoyl-4-chloroaniline | Precursor for polymers |
| m-CPBA | CHCl₃, RT, 24 h | Sulfone derivatives | Bioactive intermediates |
Oxidative pathways are less explored but show promise for generating sulfone-based analogs.
Comparative Reactivity with Analogs
The morpholinosulfonyl group confers distinct reactivity compared to other sulfonamides:
| Compound | Reactivity with NaOMe | Stability to Hydrolysis |
|----------------------------------------------------|---------------------------|
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzamide can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Case Study:
A study investigated the antimicrobial activity of a related compound against a range of bacterial strains, demonstrating effective inhibition with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like penicillin and ciprofloxacin .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Analogous compounds have been evaluated for their ability to induce apoptosis in cancer cell lines, including colorectal carcinoma and breast cancer cells. The sulfonamide group is believed to enhance the compound's interaction with target proteins involved in cell proliferation.
Case Study:
In vitro studies have shown that certain benzamide derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. For example, one derivative demonstrated an IC50 value lower than that of conventional chemotherapeutics like 5-fluorouracil (5-FU) in HCT116 colorectal cancer cells .
Therapeutic Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Antimicrobial Treatments : Potential use in treating infections caused by resistant bacterial strains.
- Cancer Therapy : Development as a novel anticancer agent targeting specific pathways in tumor cells.
- Combination Therapies : Investigation as part of combination therapies to enhance the efficacy of existing treatments.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Modulate Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Affect Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholinosulfonyl-Containing Benzamides
4-Chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide ()
- Structural Similarities: Shares the morpholinosulfonyl and chloro substituents.
- Key Differences : Replaces the 2-benzoyl group with a difluoromethylsulfonylphenyl moiety.
- Implications : The difluoromethyl group may enhance metabolic stability compared to the benzoyl group in the target compound. However, steric bulk could reduce target affinity .
N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (Compound 47, )
- Structural Similarities: Contains a morpholinosulfonylbenzamide backbone.
- Key Differences : Substitutes the 2-benzoyl-4-chlorophenyl group with a 4-trifluoroacetylphenyl group.
- Synthesis : Achieved a 68% yield via late-stage sulfonyl chloride formation, suggesting efficient methodology applicable to the target compound .
Chlorophenyl-Substituted Benzamides
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
- Structural Similarities : Chlorophenyl and benzamide core.
- Key Differences: Lacks the morpholinosulfonyl group but includes an imidazole ring.
- Activity : Exhibited potent anticancer activity against cervical cancer, highlighting the role of halogenated aryl groups in bioactivity .
4-Bromo-N-(2-nitrophenyl)benzamide ()
- Structural Similarities : Benzamide scaffold with halogen (Br) and nitro substituents.
- Key Differences : Simpler structure without sulfonyl or morpholine groups.
Data Tables
Discussion of Key Findings
- Synthetic Efficiency: Late-stage sulfonylation () offers a viable route for morpholinosulfonyl incorporation, though yields vary with substituents.
- Bioactivity Trends : Halogenated aryl groups (e.g., 4-Cl in ) correlate with anticancer and antimicrobial activities, while sulfonyl groups enhance enzyme binding ().
- Physical Properties: Morpholinosulfonyl groups improve solubility, whereas bulky substituents (e.g., benzoyl in the target compound) may affect membrane permeability .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
- Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially affecting bacterial cell wall synthesis.
Biological Activity Overview
The biological activities of this compound include:
Case Studies
-
Anticancer Activity
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values of 5.1 µM and 6.3 µM, respectively, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin (IC50 10 µM) .
- Antimicrobial Effects
- Anti-inflammatory Properties
Q & A
Q. What metabolomic approaches identify in vivo metabolites of this compound?
- Methodological Answer : Perform untargeted LC-MS metabolomics (Q-TOF) on liver microsomal incubations. Prioritize ions with VIP scores >2 (e.g., m/z 438.483 for oxidized metabolites) and annotate using fragmentation patterns (MS/MS) .
Q. How does the morpholinosulfonyl group influence pharmacokinetic properties compared to other sulfonamides?
- Methodological Answer : Conduct comparative ADME studies:
- Lipophilicity : Measure logP (shake-flask method; expected ~3.5 due to morpholine’s polarity).
- Metabolic stability : Use hepatic microsomes (human/rat) with LC-MS quantification. The morpholine ring may reduce CYP450-mediated oxidation versus alkylsulfonamides .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
